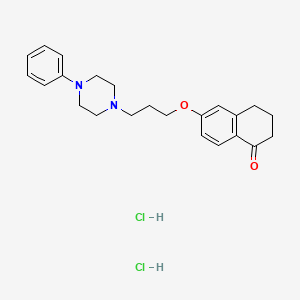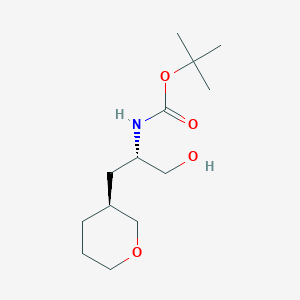
Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with specific reagents under controlled conditions. One common method includes the palladium-catalyzed cross-coupling reaction with various aryl halides using cesium carbonate as a base in 1,4-dioxane as the solvent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using hydrogenation catalysts.
Substitution: Substitution reactions are common, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites on proteins or enzymes, leading to changes in their activity.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the tetrahydro-2H-pyran ring.
Tert-butyl (S)-(1-(diethylamino)propan-2-yl)carbamate: Another related compound with different substituents on the carbamate group.
Uniqueness
Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate is unique due to its specific structure, which includes both a hydroxy group and a tetrahydro-2H-pyran ring. This combination of functional groups provides distinct reactivity and properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C13H25NO4 |
|---|---|
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-hydroxy-3-[(3S)-oxan-3-yl]propan-2-yl]carbamate |
InChI |
InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-11(8-15)7-10-5-4-6-17-9-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t10-,11-/m0/s1 |
Clave InChI |
GABXFEMVHFECFK-QWRGUYRKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCCOC1)CO |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1CCCOC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


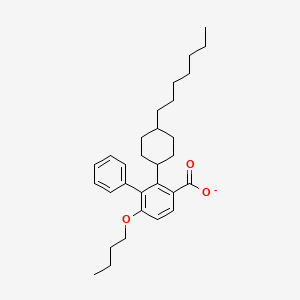


![7,8,11-trimethylbenzo[c]acridine](/img/structure/B13788977.png)
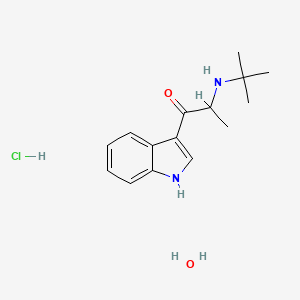
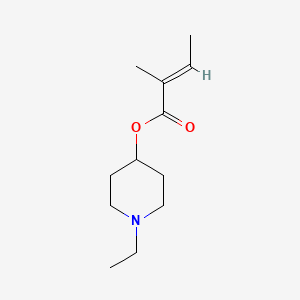
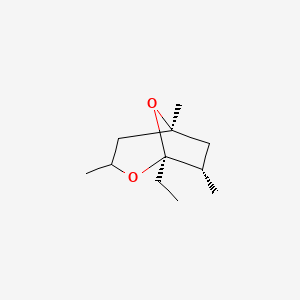
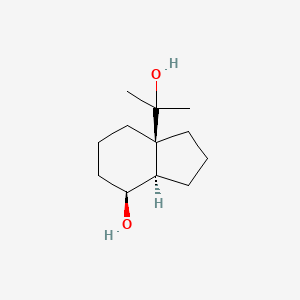
![1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13789001.png)
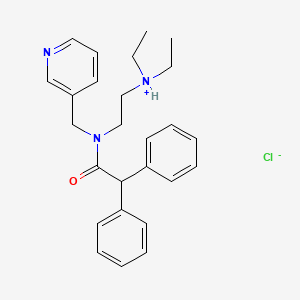
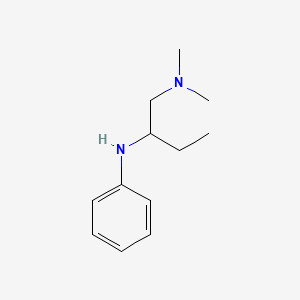
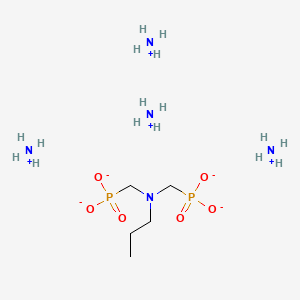
![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)
